(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-anilino-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-10-7-8-12(19-10)9-13-14(18)17(15(20)21-13)16-11-5-3-2-4-6-11/h2-9,16H,1H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUBPUKLKPDYGU-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-methylfurfural with thiosemicarbazide, followed by cyclization with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the thiazolidinone ring can yield corresponding thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenylamino derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential due to its biological activities. It is being investigated for its role in inhibiting certain enzymes and pathways involved in disease processes.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s observed biological effects.
Biological Activity
The compound (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this specific thiazolidinone derivative, highlighting its potential applications in various therapeutic areas.
Overview of Thiazolidinone Derivatives
Thiazolidinones are a significant class of heterocyclic compounds known for their pharmacological properties. They exhibit a wide range of biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidiabetic
- Anticonvulsant
Recent studies have shown that modifications in the thiazolidinone structure can enhance their biological efficacy. The presence of different substituents at specific positions on the thiazolidinone ring influences their activity significantly .
Anticancer Activity
Thiazolidinone derivatives have been reported to possess promising anticancer properties. The compound in focus has shown potential in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. For instance, studies indicate that thiazolidinones can act as multi-target enzyme inhibitors, which is crucial for developing effective anticancer agents .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (5Z)-5... | HT29 (Colon Cancer) | 12.4 | Inhibition of proliferation |
| (5Z)-5... | H460 (Lung Cancer) | 8.7 | Induction of apoptosis |
Antimicrobial Activity
The compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that it is effective against both Gram-positive and Gram-negative bacteria, including resistant strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Moderate |
The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis, as indicated by molecular docking studies targeting specific bacterial enzymes .
Antioxidant Properties
The antioxidant capacity of thiazolidinones is another area of interest. The compound has been tested for its ability to scavenge free radicals and reduce oxidative stress markers. Results from DPPH radical scavenging assays suggest that it possesses notable antioxidant activity.
Table 3: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Comparison to Vitamin C |
|---|---|---|
| (5Z)-5... | 25 ± 0.02 | Less active |
| Vitamin C | 10 ± 0.01 | Reference |
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study conducted on various thiazolidinone derivatives, including our compound, showed significant inhibition of cell growth in HT29 and H460 cell lines with IC50 values indicating effective cytotoxicity .
- Research on Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant strains of E. coli and S. aureus, suggesting its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit structural diversity, with variations primarily in the substituents attached to the core ring. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
| Compound Name | Core Structure | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|---|
| Target Compound: (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone | - (5-Methylfuran-2-yl)methylidene - Phenylamino |
Under investigation (potential antimicrobial/anticancer) | Combines furan’s electron-rich ring with phenylamino’s hydrogen-bonding capacity |
| (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | Thiazolidinone | - 4-(Dimethylamino)benzylidene - 3-(Trifluoromethyl)phenyl |
Anticancer, enzyme inhibition | Trifluoromethyl group enhances metabolic stability and target affinity |
| (5Z)-3-dodecyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone | - Dodecyl chain - Fluorinated pyrazole |
Antifungal, antiparasitic | Long alkyl chain improves lipid bilayer penetration; fluorine increases electronegativity |
| (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone | - Chloro-methoxyphenyl - Ethyl group |
Anti-inflammatory | Chlorine atom enhances halogen bonding; methoxy group modulates solubility |
Key Comparative Insights
Substituent Effects on Bioactivity: The methylfuran group in the target compound may offer superior solubility compared to bulkier substituents (e.g., dodecyl chains) but could limit membrane permeability relative to fluorinated analogs . Phenylamino vs.
Synthetic Complexity: The target compound’s synthesis likely involves Knoevenagel condensation for the methylfuran-methylidene group and nucleophilic substitution for the phenylamino moiety, similar to methods in . Yields are influenced by steric hindrance from the furan ring, contrasting with simpler benzylidene derivatives .
Pharmacokinetic Profiles :
- Fluorinated and chlorinated analogs (e.g., ) exhibit longer half-lives due to resistance to oxidative metabolism, whereas the methylfuran group may increase susceptibility to enzymatic degradation.
Target Selectivity :
- Pyrazole-containing derivatives (e.g., ) show enhanced kinase inhibition, while the target compound’s furan ring could favor interactions with bacterial efflux pumps or fungal cytochrome P450 enzymes .
Q & A
What are the optimal synthetic routes for (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be adjusted to improve yield?
Level: Basic
Methodological Answer:
The synthesis of thiazolidinone derivatives typically involves cyclocondensation of thiosemicarbazides with α-chloroacetic acid derivatives in acidic or basic media. For example:
- Schiff Base Formation: React 5-methylfuran-2-carbaldehyde with phenylthiourea under basic conditions (e.g., K₂CO₃ in aqueous ethanol) to form a Schiff base intermediate .
- Cyclization: Introduce α-chloroacetic acid under reflux in a polar aprotic solvent (e.g., DMF or acetic acid) to facilitate ring closure .
Optimization Strategies:
- Solvent Selection: Use DMF for higher solubility of intermediates, or switch to ethanol for easier purification.
- Catalysis: Add sodium acetate to buffer the reaction pH, minimizing side reactions .
- Temperature Control: Maintain reflux at 80–100°C for 2–4 hours to balance reaction rate and decomposition risks.
- Purification: Recrystallize the product from ethyl acetate or DMF/ethanol mixtures to remove unreacted starting materials .
How can researchers confirm the stereochemistry and molecular conformation of this compound?
Level: Basic
Methodological Answer:
- X-ray Crystallography: Resolve the (Z)-configuration of the exocyclic double bond and planarity of the thiazolidinone ring. For example, analogous compounds show dihedral angles <10° between the thiazolidinone core and substituents .
- NMR Spectroscopy:
- FT-IR: Confirm C=O (1650–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretching frequencies .
What computational methods are suitable for predicting the electronic properties and reaction mechanisms of this compound?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Docking:
- Use AutoDock Vina to model interactions with biological targets (e.g., hemoglobin subunits) based on analogous thiazolidinones .
- Analyze binding affinities and hydrogen-bonding patterns to prioritize targets for experimental validation.
How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?
Level: Advanced
Methodological Answer:
- Hypothesis Testing:
- Reaction Monitoring:
- Use TLC or in-situ IR to track intermediate formation. Adjust stoichiometry if the Schiff base intermediate is unstable .
- Computational Validation:
What strategies are recommended for evaluating the biological activity of this compound?
Level: Basic
Methodological Answer:
- Antimicrobial Assays:
- Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using concentrations of 10–100 µg/mL, referencing methods for benzylidene-thiazolidinones .
- Enzyme Inhibition Studies:
- Test against α-glucosidase or tyrosinase using spectrophotometric assays (IC₅₀ determination) .
- Cytotoxicity Screening:
- Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
How can regioselectivity challenges in substitution reactions be addressed?
Level: Advanced
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) on the phenylamino moiety to direct electrophilic substitution to the para position .
- Metal Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the furan ring selectively .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the thiocarbonyl sulfur, while protic solvents may stabilize alternative intermediates .
What analytical techniques are critical for assessing purity and stability?
Level: Basic
Methodological Answer:
- HPLC-MS: Use a C18 column with acetonitrile/water gradient (0.1% formic acid) to quantify impurities (>98% purity threshold) .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C indicates thermal stability) .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
